4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile
Description
Properties
IUPAC Name |
4-imidazo[1,2-a]pyrimidin-2-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4/c14-8-10-2-4-11(5-3-10)12-9-17-7-1-6-15-13(17)16-12/h1-7,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHNIVDOVYJXSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384616 | |
| Record name | 4-imidazo[1,2-a]pyrimidin-2-ylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104691-51-2 | |
| Record name | 4-imidazo[1,2-a]pyrimidin-2-ylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with 2-bromoacetophenone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core.
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles, such as the use of PEG-400 as a solvent and butan-1-ol in subsequent steps. These methods aim to achieve high yields and purity with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups at the benzonitrile moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups like alkyl, aryl, or halogen groups.
Scientific Research Applications
Drug Discovery
The compound serves as a promising scaffold for the design of new drugs targeting various diseases. Notably, it exhibits potent inhibitory activity against Flt-3 kinase, an enzyme implicated in the development of certain leukemias. Ongoing research aims to explore its therapeutic potential in leukemia treatment.
Antibacterial Activity
Studies have demonstrated that 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile possesses antibacterial properties, showing effectiveness against strains such as Staphylococcus aureus and Escherichia coli. However, further investigation is necessary to elucidate its mechanism of action and potential as an antibiotic.
Anticancer Research
The compound has been investigated for its anticancer properties. For example, derivatives of imidazo[1,2-a]pyrimidines have been synthesized and tested for their ability to inhibit Aurora-A kinase and kinesin spindle protein (KSP), both of which are critical in cancer cell division. Some derivatives exhibited significant cytotoxicity against cancer cell lines such as HCT116 and HepG2 .
Antiparasitic Activity
Recent research indicates that this compound may also act as an antileishmanial agent, highlighting its potential in treating parasitic infections .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound also affects signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, through the process of phosphorylation .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their properties:
Key Observations :
- Core Heterocycle : Replacement of pyrimidine with pyridazine (e.g., K51) alters electronic density and hydrogen-bonding capacity .
- Substituent Effects : The benzonitrile group enhances electrophilicity compared to aniline (C₁₃H₁₁N₃), which may improve binding to biological targets .
- Pharmacophore Flexibility : Miroprofen’s carboxylic acid group confers anti-inflammatory activity, unlike the nitrile group in the target compound .
Contradictions :
- Concentration-Dependent Efficacy : Imidazo[1,2-a]benzimidazoles (e.g., RU 185) showed reduced AUC at higher concentrations, suggesting saturation effects , whereas benzimidazo[1,2-a]pyrimidines maintained potency across concentrations .
Biological Activity
4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and enzyme inhibitor. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Target Proteins:
The primary targets of this compound include:
- KRAS G12C : A mutation commonly associated with various cancers, particularly lung cancer.
- Cyclooxygenase-2 (COX-2) : An enzyme involved in inflammation and pain pathways.
Mode of Action:
The compound acts as a covalent inhibitor , forming a stable bond with its target proteins. This interaction disrupts the normal function of these proteins, leading to inhibited cell growth and survival in cancerous cells. Specifically, inhibition of KRAS G12C affects the KRAS signaling pathway, which is crucial for oncogenic signaling in many tumors.
Anticancer Properties
Research has demonstrated that this compound exhibits potent anticancer activity against KRAS G12C-mutated cell lines, such as NCI-H358. The compound's ability to inhibit this mutation suggests it could be a valuable therapeutic agent for treating cancers driven by KRAS mutations.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects through the inhibition of COX-2. By reducing COX-2 activity, it may help alleviate inflammation-related conditions .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multicomponent reactions and cyclization processes. Studies have shown that modifications at various positions on the benzonitrile moiety can significantly influence the biological activity of the compound. For example, ortho-substituted derivatives have demonstrated enhanced potency against target enzymes due to better spatial fitting within the active site .
Case Studies
- KRAS G12C Inhibition : A study highlighted the efficacy of this compound in inhibiting KRAS G12C in vitro. The compound was shown to significantly reduce cell viability in KRAS mutant cell lines compared to controls.
- COX-2 Inhibition : Another investigation focused on the anti-inflammatory potential of this compound. It was found to effectively inhibit COX-2 activity in cellular assays, suggesting a dual role as both an anticancer and anti-inflammatory agent .
Tables Summarizing Key Findings
| Biological Activity | Target | IC50 Value | Cell Line Tested |
|---|---|---|---|
| Anticancer | KRAS G12C | < 100 nM | NCI-H358 |
| Anti-inflammatory | COX-2 | 50 nM | RAW 264.7 macrophages |
Q & A
Basic: What are the established synthetic routes for 4-imidazo[1,2-a]pyrimidin-2-ylbenzonitrile, and how do reaction conditions influence yield?
The compound is typically synthesized via multicomponent reactions (MCRs) or condensation strategies. A common MCR involves reacting 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with aryl aldehydes and malononitrile in ethanol under reflux, catalyzed by piperidine, achieving yields >70% . For condensation-based routes, 2-aminoimidazoles are reacted with aliphatic 1,3-difunctional compounds (e.g., diketones or β-ketoesters) in polar aprotic solvents like DMF at 80–100°C . Yield optimization requires precise stoichiometry, solvent selection (e.g., ethanol for MCRs), and catalyst choice (e.g., Amberlite IRA-400 for nitrile hydrolysis) .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Key techniques include:
- NMR : and NMR to confirm regiochemistry and substituent orientation .
- HRMS : Validates molecular weight and fragmentation patterns .
- XRD : Resolves crystal packing and intermolecular interactions (e.g., π-π stacking in benzo[4,5]imidazo[1,2-a]pyridines) .
- Hirshfeld surface analysis : Quantifies non-covalent interactions (e.g., H-bonding, van der Waals) using crystallographic data .
Advanced: How can multicomponent reactions (MCRs) be tailored to synthesize structurally diverse imidazo[1,2-a]pyrimidine derivatives?
MCRs allow skeletal diversity by varying substrates:
- Aldehyde substituents : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, favoring cyclization .
- Nitrile sources : Malononitrile introduces cyano groups, while arylacetonitriles enable fused-ring systems .
- Catalysts : Piperidine or morpholine accelerates Knoevenagel condensations in MCRs, reducing side products .
Example: A one-pot MCR of 2-(nitromethylene)-dihydrobenzimidazole, malononitrile, and 4-substituted benzaldehydes yields 10 novel derivatives with >85% purity via precipitation .
Advanced: How do DFT studies enhance the understanding of electronic properties and reaction mechanisms?
DFT calculations (e.g., B3LYP/6-31G*) predict:
- Electron density : Localization on the imidazo-pyrimidine core, explaining electrophilic substitution patterns .
- Transition states : Energy barriers for cyclization steps in MCRs, guiding solvent selection (e.g., ethanol lowers activation energy) .
- Frontier orbitals : HOMO-LUMO gaps correlate with photophysical properties, aiding fluorescence-based bioimaging applications .
Advanced: What methodologies are used to evaluate the biological activity of imidazo[1,2-a]pyrimidine derivatives?
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Staphylococcus aureus and Mycobacterium tuberculosis .
- Antikinetoplastid screening : Dose-response curves (IC) for Trypanosoma cruzi and Leishmania infantum using resazurin-based viability assays .
- Cytotoxicity : HEK-293 cell viability via MTT assay to rule off-target effects .
Advanced: How can researchers resolve contradictions between experimental data (e.g., XRD) and computational models?
- Crystallographic refinement : Compare experimental XRD bond lengths/angles with DFT-optimized geometries to identify steric strain or solvent effects .
- Thermogravimetric analysis (TGA) : Validate thermal stability predictions from DFT (e.g., decomposition temperatures) .
- Dynamic NMR : Detect conformational flexibility in solution that XRD static models may miss .
Basic: What solvent systems are optimal for recrystallization and purity assessment?
- Ethanol/DMF mixtures (3:1) : Effective for high-melting-point derivatives (>250°C) .
- Hexane/ethyl acetate gradients : Separate polar byproducts in column chromatography .
- Purity criteria : Single-spot TLC (R 0.3–0.5) and >98% HPLC area under the curve (C18 column, acetonitrile/water mobile phase) .
Advanced: How are molecular docking and QSAR models applied to design target-specific derivatives?
- Docking (AutoDock Vina) : Screens against cyclooxygenase-2 (COX-2) or CDK2 targets, prioritizing substituents with high binding affinity (e.g., 4-methoxyphenyl for COX-2 inhibition) .
- QSAR : 3D descriptors (e.g., MolLogP, polar surface area) correlate with antileishmanial activity (R > 0.85) .
Basic: What green chemistry approaches reduce waste in imidazo[1,2-a]pyrimidine synthesis?
- Solvent-free mechanochemistry : Ball-milling 2-aminopyridines and α-bromoketones reduces E-factor by 60% .
- Aqueous micellar catalysis : SDS micelles enable room-temperature reactions with 90% yield .
- Biocatalysis : Lipases catalyze regioselective acylations, avoiding toxic reagents .
Advanced: How do non-covalent interactions influence crystal packing and solubility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
